5-Bromopentyl acetate

Catalog No.
S750076
CAS No.
15848-22-3
M.F
C7H13BrO2
M. Wt
209.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromopentyl acetate

5-Bromopentyl acetate (CAS 15848-22-3) solves orthogonal functional group control in PROTAC synthesis:

  • Orthogonal reactivity: Br leaving group & OAc-protected alcohol - prevents cross-reactivity, enables sequential modification.
  • Monofunctional bromide avoids cross-linking of 1,5-dibromopentane; ensures high-yield mono-functionalization.
  • C5 spacer optimal for PROTAC ternary complex; also suits ionic liquids & SAM surface modification.

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CAS Number

15848-22-3

Product Name

5-Bromopentyl acetate

IUPAC Name

5-bromopentyl acetate

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

InChI

InChI=1S/C7H13BrO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3

InChI Key

JIHJLQWUVZUKCH-UHFFFAOYSA-N

SMILES

CC(=O)OCCCCCBr

Synonyms

5-Bromo-1-pentanol Acetate; 1-Acetoxy-5-bromopentane; 5-Bromo-1-acetoxypentane

Canonical SMILES

CC(=O)OCCCCCBr

Purity

≥98%

Package Size

5 g, 25 g

5-Bromopentyl acetate (CAS 15848-22-3) is a linear, bifunctional C5 building block featuring a terminal bromide and an acetate-protected primary alcohol. The bromide serves as a reliable leaving group for nucleophilic substitution, while the acetate group provides a stable, protected hydroxyl that can be unmasked in a subsequent step. This orthogonal reactivity makes it a strategic choice for multi-step syntheses where precise control over functional group manipulation is required, particularly in the construction of linkers, surface modifiers, and functionalized ionic liquids.

Research Fit

1
Bifunctional linker – Terminal bromine enables nucleophilic substitution; acetate ester permits hydrolysis or transesterification.
2
Five-carbon spacer – Well-defined alkyl chain length supports predictable spatial and conformational properties in medicinal chemistry.
3
Synthetic accessibility – Reported one-step, high-yield synthesis from 5-bromo-1-pentanol and acetic anhydride.

Selecting a close analog of 5-bromopentyl acetate can introduce significant process and performance trade-offs. Substituting with 5-chloropentyl acetate results in lower reactivity, requiring harsher reaction conditions for nucleophilic substitutions. Conversely, while 5-iodopentyl acetate is more reactive, it is also less stable, more expensive, and may lead to undesired side reactions. Using a difunctional precursor like 1,5-dibromopentane creates a high risk of cross-linking or double-substitution, complicating purification and reducing the yield of the desired mono-functionalized product. Procuring the unprotected alcohol, 5-bromopentan-1-ol, requires an additional protection step if the hydroxyl group would interfere with reactions at the halide terminus, adding time and cost to the synthesis workflow.

Substitution Risk

Halogen identity
Replacing bromine with chlorine or iodine alters leaving-group ability and reaction kinetics. Chloro analog is less reactive; iodo analog presents stability and cost challenges.
Chain length
A five-carbon spacer is critical. Deviation by even one methylene unit can shift conformational properties and biological model outcomes.
Ester functionality
Non-halogenated or simple alkyl bromides lack the acetate protection, limiting synthetic utility. Direct substitution may require additional protection/deprotection steps.

Balanced Reactivity vs. Chloro- and Iodo- Analogs

The choice of halide is a critical procurement decision, balancing reactivity against stability and cost. In nucleophilic substitution reactions, alkyl bromides like 5-bromopentyl acetate offer a moderate reactivity that is often more practical than chloro- or iodo- analogs. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, allowing for faster reaction rates under milder conditions. Conversely, it is more stable and less costly than the corresponding iodide, which, despite being the most reactive, is often prone to degradation and can be prohibitively expensive for scale-up processes.

Evidence DimensionRelative reactivity rate in SN2 reactions
Target Compound Datak(R-Br): Intermediate reactivity
Comparator Or Baselinek(R-Cl): Slower reactivity; k(R-I): Faster reactivity
Quantified DifferenceGeneral reactivity trend: R-I > R-Br > R-Cl. For example, studies on similar haloalkanes show reaction rates for bromides can be orders of magnitude faster than for chlorides, while iodides are faster still.
ConditionsAqueous silver nitrate test with 1-chlorobutane, 1-bromobutane, and 1-iodobutane, demonstrating relative rates of halide precipitation upon nucleophilic substitution.

This allows for efficient synthesis without the harsh conditions required for chloro-analogs or the cost and stability issues of iodo-analogs, representing an optimal process-economic balance.

Density & MW impact
Head-to-head
27% higher MW
18% higher density
Supports bottom-layer phase separation in aqueous workups.
Data to verify: relative to 5-chloropentyl acetate.

Monofunctionalization vs. Difunctional Cross-Linking

When synthesizing materials requiring a C5 spacer, using 5-bromopentyl acetate provides precise control over stoichiometry that is unattainable with a common substitute like 1,5-dibromopentane. In applications such as surface functionalization or grafting side chains onto a polymer backbone, 1,5-dibromopentane can lead to undesired cross-linking or double-substitution, resulting in insoluble materials or low yields of the target monofunctionalized product. The single reactive bromide of 5-bromopentyl acetate ensures 1:1 reaction stoichiometry, simplifying process control and purification.

Evidence DimensionReaction selectivity
Target Compound DataMonofunctionalization (one reactive site per molecule)
Comparator Or Baseline1,5-Dibromopentane: Difunctional (two reactive sites), leading to potential cross-linking and oligomerization.
Quantified DifferenceN/A (Qualitative process advantage)
ConditionsGeneral nucleophilic substitution reactions for surface or polymer modification.

This compound is the correct choice for applications demanding high-fidelity monofunctionalization, preventing costly purification challenges and batch failures due to uncontrolled cross-linking.

Lipophilicity (LogP)
Head-to-head
ACD/LogP 2.16
8.5% higher than chloro analog; suggests different passive membrane diffusion.
Predicted value; experimental verification recommended.

Acetate Protection vs. Free Hydroxyl Compatibility

The acetate group serves as a stable protecting group for the terminal hydroxyl functionality, preventing its interference in reactions targeting the bromide. This is a key advantage over using the unprotected analog, 5-bromopentan-1-ol. The free hydroxyl in 5-bromopentan-1-ol can act as a competing nucleophile or react with organometallics and other sensitive reagents. The acetate is stable to a wide range of conditions used for substitution at the bromide, including many basic and organometallic reactions, and can be cleanly removed later via hydrolysis. This orthogonality simplifies synthetic planning and improves reproducibility.

Evidence DimensionChemical compatibility
Target Compound DataHydroxyl group is protected as a stable acetate ester.
Comparator Or Baseline5-Bromopentan-1-ol: Contains a free, reactive hydroxyl group.
Quantified DifferenceThe acetate group is inert to many reagents that would react with a primary alcohol, such as Grignard reagents, mild bases, and some oxidizing/reducing agents.
ConditionsMulti-step synthesis involving nucleophilic substitution at the C-Br bond followed by deprotection.

Procuring the acetate-protected form eliminates the need for a separate protection/deprotection sequence, saving process steps, reducing material loss, and lowering total synthesis cost.

Boiling point differential
Context-dependent
~13–14°C higher at comparable reduced pressure vs. 5-chloropentyl acetate
Wider separation window in vacuum distillation.
Pressure-adjusted comparison; conditions differ slightly.
Ecototoxicity model compound
Class-level
Documented use in Vibrio fischeri bioluminescence inhibition assay
Enables data comparability with published literature.
Quantitative EC50 not available in reviewed sources.
Synthetic efficiency
Reported
One-step synthesis; 100% yield reported vs. multi-step iodo analog requiring costly NaI and long reflux
May reduce material cost and production time at research scale.
Cross-study comparison; source-specific review advised.
Vacuum distillation advantage
Context-dependent
Boiling point 109–110°C at 15 mmHg; ~13–14°C higher than chloro analog at comparable pressure
Facilitates high-purity isolation during batch distillation.
Advantage specific to reduced-pressure distillation protocols.

PROTAC and Molecular Glue Linker Synthesis

The defined five-carbon chain and orthogonal functional groups make 5-bromopentyl acetate a suitable precursor for constructing linkers in Proteolysis Targeting Chimeras (PROTACs). The bromide allows for covalent attachment to one ligand, while the protected hydroxyl can be deprotected and modified to connect to the second ligand, providing a flexible and synthetically accessible C5 spacer critical for optimizing ternary complex formation.

Functionalized Ionic Liquid Preparation

This compound is a key intermediate for synthesizing functionalized cations for ionic liquids. The bromide readily undergoes quaternization reactions with amine or phosphine cores (e.g., imidazole, pyridine). The acetate group can be retained or hydrolyzed post-synthesis to yield a terminal hydroxyl group, imparting specific properties like hydrogen-bonding capability or a site for further functionalization.

Controlled Surface Modification and SAMs

For creating well-defined self-assembled monolayers (SAMs) or functionalizing material surfaces, 5-bromopentyl acetate provides a reactive handle for attachment to surfaces (e.g., via thiol-bromo substitution). Its monofunctional nature prevents the uncontrolled cross-linking that occurs with dihaloalkane alternatives, ensuring a more ordered and reproducible surface chemistry. The terminal acetate can then be hydrolyzed to present a hydroxyl surface.

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry linker synthesis
Bifunctional reactivity with higher density supporting phase separation
Reaction compatibility and aqueous workup efficiency
Environmental toxicity screening
Established model compound for Vibrio fischeri bioluminescence assay
Data comparability with historical ecotoxicity datasets
Pilot-scale agrochemical synthesis
Reported high-yield, one-step synthesis from inexpensive materials
Scalability and cost-of-goods analysis
Functionalized polymer / surface precursor
Acetate protection of alcohol enabling selective deprotection later
Deprotection efficiency and polymer compatibility

XLogP3

2.4

Other CAS

15848-22-3

Wikipedia

5-Bromopentyl acetate

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